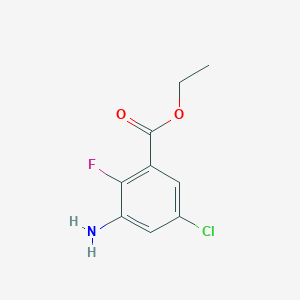

Ethyl 3-amino-5-chloro-2-fluorobenzoate

Description

Overview of Fluorinated and Halogenated Aromatic Systems in Chemical Science

The introduction of fluorine and other halogens into aromatic systems has a profound impact on the physicochemical properties of the resulting molecules. Fluorine, being the most electronegative element, can significantly alter the electronic environment of an aromatic ring, influencing its reactivity and intermolecular interactions. This high electronegativity often leads to enhanced metabolic stability and increased binding affinity of fluorinated compounds to biological targets, a property extensively exploited in medicinal chemistry. acs.orgnih.gov

Halogens such as chlorine, bromine, and iodine also play a crucial role in modifying the steric and electronic properties of aromatic compounds. Their ability to act as leaving groups in various cross-coupling reactions makes halogenated aromatics invaluable intermediates in the synthesis of complex organic frameworks. The strategic placement of different halogens on an aromatic ring allows for selective and sequential reactions, providing a powerful tool for the controlled assembly of intricate molecular architectures.

Significance of Multifunctionalized Benzoate (B1203000) Esters as Synthetic Precursors

Multifunctionalized benzoate esters, those bearing multiple substituents on the aromatic ring, are particularly significant as synthetic precursors. The presence of various functional groups, such as amino, halogen, and nitro moieties, in addition to the ester group, opens up a wide range of synthetic possibilities. These functional groups can be selectively manipulated to introduce further complexity and build up the desired molecular structure. For instance, an amino group can be diazotized and replaced with a variety of other functionalities, while a halogen atom can participate in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. The ester group itself can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups, further enhancing the synthetic utility of these compounds. The synergistic interplay of these multiple functionalities makes multifunctionalized benzoate esters powerful building blocks in the synthesis of pharmaceuticals, agrochemicals, and materials with novel properties. researchgate.netrsc.orgnih.gov

Research Trajectory of Ethyl 3-amino-5-chloro-2-fluorobenzoate and Related Architectures

This compound is a prime example of a multifunctionalized benzoate ester that has garnered attention in organic synthesis. Its structure incorporates an amino group, a chloro group, and a fluoro group, each offering distinct opportunities for chemical modification. The specific arrangement of these substituents on the benzoate framework makes it a valuable intermediate for the synthesis of a variety of heterocyclic compounds and other complex organic molecules.

The research trajectory of compounds like this compound is closely linked to the development of synthetic methodologies that allow for the selective functionalization of polysubstituted aromatic rings. Early research in this area focused on the individual effects of each substituent on the reactivity of the aromatic ring. More recent studies have shifted towards understanding and exploiting the combined influence of multiple substituents to achieve highly selective and efficient synthetic transformations.

The presence of both a fluorine and a chlorine atom on the ring is particularly noteworthy. This di-halogenation pattern allows for differential reactivity, enabling chemists to selectively functionalize one halogenated position over the other. This has led to the development of elegant synthetic strategies for the construction of complex molecules where precise control over substituent placement is critical.

Furthermore, the amino group in this compound serves as a key handle for the introduction of nitrogen-containing heterocycles, a common motif in many biologically active compounds. For instance, fluorinated anilines, which are structurally related to this compound, have been utilized in the synthesis of fluorinated quinoline analogs with potential antifungal activity. science.gov This highlights the potential of this compound as a precursor for the discovery of new therapeutic agents.

While specific, in-depth research focused solely on this compound is still emerging, the broader research on related polychlorinated and fluorinated aminobenzoates underscores the synthetic potential of this class of compounds. These molecules are increasingly recognized as versatile building blocks for constructing complex molecular architectures with diverse applications in medicinal chemistry and materials science.

Chemical and Physical Properties

| Property | Value |

| Molecular Formula | C₉H₈ClFNO₂ |

| Molecular Weight | 217.62 g/mol |

| Appearance | Not specified in available literature |

| Melting Point | Not specified in available literature |

| Boiling Point | Not specified in available literature |

| Solubility | Not specified in available literature |

Spectroscopic Data

| Technique | Data |

| ¹H NMR | No specific data available in the searched literature for this exact compound. |

| ¹³C NMR | No specific data available in the searched literature for this exact compound. |

| IR Spectroscopy | No specific data available in the searched literature for this exact compound. |

| Mass Spectrometry | No specific data available in the searched literature for this exact compound. |

Structure

3D Structure

Properties

Molecular Formula |

C9H9ClFNO2 |

|---|---|

Molecular Weight |

217.62 g/mol |

IUPAC Name |

ethyl 3-amino-5-chloro-2-fluorobenzoate |

InChI |

InChI=1S/C9H9ClFNO2/c1-2-14-9(13)6-3-5(10)4-7(12)8(6)11/h3-4H,2,12H2,1H3 |

InChI Key |

GYHYGJQLCVVBSE-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C(=CC(=C1)Cl)N)F |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl 3 Amino 5 Chloro 2 Fluorobenzoate and Analogues

Strategic Design of Precursor Molecules

The synthesis of complex substituted benzene (B151609) derivatives like Ethyl 3-amino-5-chloro-2-fluorobenzoate necessitates a carefully planned, multi-step approach. The strategic design of precursor molecules is paramount and typically begins with simpler, commercially available starting materials. The core principle involves the sequential and regioselective introduction of amino, chloro, and fluoro groups onto a benzoic acid or benzoate (B1203000) backbone.

A common strategy involves starting with an existing substituted aminobenzoate and introducing further functionality. For instance, a synthetic route for analogous 3-amino-5-halo-2-iodobenzoates was developed using commercially available 2-aminobenzoates that already possess a halogen atom at the C5 position as the starting material. researchgate.net This approach highlights a key design principle: leveraging existing substitution patterns to direct subsequent reactions. The synthesis was initiated by introducing a nitro group at the C3 position, followed by the conversion of the C2-amino group to an iodide, and finally, reduction of the nitro group to the desired C3-amino group. researchgate.net

The order of reactions is critical due to the directing effects of the substituents on the aromatic ring. For example, amino and hydroxyl groups are strongly activating and ortho-, para-directing, while carboxyl and nitro groups are deactivating and meta-directing. Halogens are deactivating but ortho-, para-directing. Chemists must navigate these electronic effects to achieve the desired substitution pattern. In many cases, protecting groups are employed; for example, an amino group might be acetylated to moderate its activating effect and prevent side reactions during subsequent electrophilic substitution steps like chlorination. researchgate.net The design of precursors, therefore, involves a retrosynthetic analysis that considers the directing effects of all functional groups and the strategic use of protecting groups and functional group interconversions to build the target molecule efficiently.

Esterification Protocols for Benzoate Synthesis

The final step in the synthesis of this compound is typically the formation of the ethyl ester from the corresponding carboxylic acid. Several established methods are available for this transformation.

Fischer Esterification and Variants

Fischer esterification is a classic and widely used method for producing esters by reacting a carboxylic acid with an alcohol in the presence of an acid catalyst. researchgate.netasm.org For the synthesis of ethyl benzoates, the corresponding benzoic acid is refluxed with an excess of ethanol (B145695) and a catalytic amount of a strong mineral acid, such as sulfuric acid. prezi.comstudylib.net

The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of one reactant (usually the alcohol) is used. fugus-ijsgs.com.ng The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which increases the electrophilicity of the carbonyl carbon. prezi.com The alcohol then acts as a nucleophile, attacking the carbonyl carbon. After a series of proton transfers, a molecule of water is eliminated, and deprotonation of the resulting ester yields the final product. researchgate.netprezi.com Because the aminobenzoic acid substrate contains a basic amino group, a stoichiometric amount of acid may be required to both protonate the amino group and catalyze the esterification. researchgate.net

| Carboxylic Acid | Alcohol | Catalyst | Key Conditions | Reference |

|---|---|---|---|---|

| p-Aminobenzoic acid | Ethanol (absolute) | H₂SO₄ (concentrated) | Heat at gentle reflux for 60-75 minutes. | researchgate.net |

| p-Aminobenzoic acid | Ethanol | H₂SO₄ | Reflux with stirring for 1 hour. | studylib.net |

| Various benzoic acids | Methanol | Zr/Ti Solid Acid | Reaction performed with a recoverable solid acid catalyst. | researchgate.netproquest.com |

Transesterification Processes

Transesterification is another valuable method for synthesizing esters, involving the reaction of an existing ester with an alcohol in the presence of a catalyst to produce a different ester. acs.org This can be particularly useful if, for instance, a methyl ester of the substituted benzoic acid is more readily available than the carboxylic acid. The methyl ester can be converted to the desired ethyl ester by reacting it with ethanol.

This process is also an equilibrium reaction. To shift the equilibrium toward the product, a large excess of the reactant alcohol (ethanol) is often used, or the lower-boiling alcohol byproduct (methanol) is removed by distillation as it forms. Both acid and base catalysts can be used for transesterification. Common catalysts include titanates, such as tetrabutyl titanate, which have been shown to have high activity, leading to high conversions. acs.org Zinc compounds, such as zinc acetylacetonate, have also proven effective as catalysts for the transesterification of alkyl benzoates. google.com

| Starting Ester | Alcohol | Catalyst | Yield | Reference |

|---|---|---|---|---|

| Crude Methyl Benzoate | Benzyl (B1604629) Alcohol | Tetrabutyl titanate | Up to 100% conversion | acs.org |

| Crude Methyl Benzoate | n-Butanol | Tetrabutyl titanate | Up to 82.79% conversion | acs.org |

| Methyl Benzoate | D/L-Menthol | Zinc acetylacetonate | 90.0% | google.com |

Introduction and Manipulation of Halogen Substituents

The regioselective placement of chlorine and fluorine atoms on the aromatic ring is a critical challenge in the synthesis of this compound.

Regioselective Halogenation Techniques (e.g., Chlorination, Fluorination)

Chlorination: Direct electrophilic chlorination of an aminobenzoic acid can be problematic, potentially leading to multiple products or oxidation of the ring. researchgate.net A more controlled approach often involves the Sandmeyer reaction. researchgate.net In this method, an aryl amino group is converted into a diazonium salt (-N₂⁺) by treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) and a strong acid. scirp.orgdoubtnut.com The diazonium group can then be replaced by a chlorine atom with high regioselectivity upon treatment with copper(I) chloride (CuCl). doubtnut.com This method is advantageous as it allows for the precise placement of a chlorine atom based on the position of a precursor amino group.

Another strategy to control chlorination is to use a less reactive chlorinating agent or to modify the substrate. For instance, using cyanuric chloride as a chlorinating agent for 2-amino-3-methylbenzoic acid has been reported as an effective method that avoids expensive reagents like N-chlorosuccinimide. patsnap.com

Fluorination: Direct fluorination of aromatic rings is highly exothermic and difficult to control. Therefore, indirect methods are almost always employed. The Balz-Schiemann reaction is a classic method that involves the thermal decomposition of an aryl diazonium tetrafluoroborate (B81430) salt, which is prepared from the corresponding aniline (B41778). The diazonium group is replaced by fluorine.

More modern methods include nucleophilic fluorination. This can involve the reaction of an activated aryl precursor with a fluoride (B91410) salt. For example, a transition-metal-free synthesis of fluorobenzoic acids has been reported via the nucleophilic fluorination of 1-arylbenziodoxolones using fluoride salts in polar aprotic solvents. umn.edu

Halogen Exchange Reactions

Halogen exchange (Halex) reactions are powerful for introducing specific halogens, particularly fluorine, onto an aromatic ring that already contains another halogen, such as chlorine or bromine. google.com This nucleophilic aromatic substitution reaction typically involves heating the chloro-aromatic compound with an alkali metal fluoride, such as potassium fluoride (KF) or cesium fluoride (CsF), in a high-boiling polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). google.com

The reaction is often facilitated by the presence of electron-withdrawing groups on the aromatic ring, which activate the ring towards nucleophilic attack. Phase-transfer catalysts can also be employed to enhance the reactivity of the fluoride salt. This method can be highly effective for producing fluoroaromatic compounds from the corresponding chloroaromatic precursors under relatively mild conditions. google.com Metal-mediated halogen exchange reactions have also been developed, expanding the scope and efficiency of these transformations. science.gov

| Reaction Type | Substrate Type | Reagents | Product Type | Reference |

|---|---|---|---|---|

| Sandmeyer (Chlorination) | Aryl Diazonium Salt | CuCl | Aryl Chloride | doubtnut.com |

| Nucleophilic Fluorination | 1-Arylbenziodoxolone | Fluoride Salts (e.g., KF) | Aryl Fluoride (2-Fluorobenzoic acids) | umn.edu |

| Halogen Exchange (Fluorination) | Aryl Chloride | Alkali Metal Fluoride (e.g., KF) | Aryl Fluoride | google.com |

| Halogen-Metal Exchange | Aryl Bromide | n-Butyllithium, then CO₂ | Aryl Carboxylic Acid | researchgate.net |

Amination Pathways for Aromatic Systems

The introduction of an amino group onto an aromatic ring is a fundamental transformation in organic synthesis. For a molecule like this compound, this is a key step, and several robust methods are available.

One of the most common and reliable methods for synthesizing aromatic amines is the reduction of the corresponding nitroaromatic compounds. jsynthchem.comstudymind.co.uk This strategy is widely used on an industrial scale. wikipedia.org The synthesis of this compound via this pathway would begin with the corresponding nitro-precursor, Ethyl 5-chloro-2-fluoro-3-nitrobenzoate. A variety of reducing agents and conditions can be employed for this transformation, each with its own advantages regarding chemoselectivity, cost, and environmental impact.

Commonly used methods include:

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst. Catalysts such as Palladium-on-carbon (Pd/C), Platinum(IV) oxide (PtO₂), and Raney nickel are highly effective. wikipedia.org The reaction is typically clean and high-yielding, but requires specialized equipment for handling hydrogen gas.

Metal-Acid Systems: The Béchamp reduction, using iron filings in an acidic medium like acetic acid or hydrochloric acid, is a classic and cost-effective method. wikipedia.org Other metals like tin (Sn), zinc (Zn), and samarium (Sm) can also be used. wikipedia.orgresearchgate.net These methods are tolerant of many functional groups but can generate significant metal waste.

Transfer Hydrogenation: This technique uses a source of hydrogen other than H₂ gas, such as hydrazine, ammonium (B1175870) formate, or cyclohexene, in conjunction with a catalyst like Pd/C or Raney nickel.

Hydride Reagents: While powerful reducing agents like lithium aluminum hydride are typically not used for reducing nitroarenes to anilines due to the risk of forming azo compounds, other systems have been developed. wikipedia.org Sodium borohydride (B1222165) (NaBH₄), a milder reagent, is generally ineffective on its own for this purpose but its reducing power can be enhanced by combining it with transition metal catalysts. jsynthchem.comjsynthchem.com For instance, the NaBH₄/FeCl₂ system has been shown to be effective for the selective reduction of nitro groups in the presence of ester functionalities. d-nb.info

The choice of reducing system is critical to avoid the reduction of the ethyl ester group. The table below summarizes various conditions for nitro group reduction.

| Reagent/Catalyst | Solvent | Conditions | Functional Group Tolerance | Reference |

| H₂, Pd/C | Ethanol/Methanol | Room Temp, 1-4 atm | Good, may affect C=C bonds | wikipedia.org |

| Fe, HCl/CH₃COOH | Ethanol/Water | Reflux | Excellent for esters, ketones | wikipedia.org |

| SnCl₂·2H₂O | Ethanol | Reflux | Good, widely used in lab scale | wikipedia.org |

| NaBH₄, FeCl₂ | THF/Water | Room Temp | Excellent for esters | d-nb.info |

| Sodium Hydrosulfite | Water/Methanol | Reflux | Good, often used for selective reduction | wikipedia.org |

This table presents a summary of common conditions for the reduction of nitroaromatics.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide (or triflate) and an amine. wikipedia.org This reaction has revolutionized the synthesis of aryl amines due to its broad substrate scope, functional group tolerance, and generally high yields. wikipedia.org

For the synthesis of this compound, this approach would involve coupling a precursor like Ethyl 3-bromo-5-chloro-2-fluorobenzoate with an ammonia (B1221849) equivalent. The development of specialized phosphine (B1218219) ligands has been crucial to the success of this reaction, with different "generations" of catalysts allowing for the coupling of a wider range of substrates under milder conditions. wikipedia.org

Key components of the Buchwald-Hartwig amination include:

Palladium Precatalyst: Common sources of palladium include Pd(OAc)₂, Pd₂(dba)₃, and preformed palladium-ligand complexes.

Phosphine Ligand: The choice of ligand is critical. Early systems used ligands like DPPF (diphenylphosphinoferrocene). wikipedia.org More advanced, sterically hindered biarylphosphine ligands such as XPhos, RuPhos, and cataCXium have been developed to improve reaction efficiency, especially for less reactive aryl chlorides. chemicalprocessing.comtcichemicals.com

Base: A non-nucleophilic base is required, with sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), and cesium carbonate (Cs₂CO₃) being common choices.

Amine Source: For primary amines like the target compound, ammonia itself or an ammonia surrogate (e.g., benzophenone (B1666685) imine followed by hydrolysis) is used.

A significant advantage of this method is its applicability to complex molecules, allowing for late-stage amination in a synthetic sequence. The table below shows representative ligand systems for the amination of aryl chlorides.

| Ligand | Palladium Source | Base | Typical Substrates | Reference |

| BINAP | Pd(OAc)₂ | Cs₂CO₃ | Aryl iodides, triflates | wikipedia.org |

| XPhos | Pd₂(dba)₃ | NaOtBu | Aryl chlorides, bromides | tcichemicals.com |

| RuPhos | Pd(OAc)₂ | K₃PO₄ | Heteroaryl chlorides | researchgate.net |

| MorDalPhos | Pd(OAc)₂ | K₃PO₄ | (Hetero)aryl chlorides (aqueous conditions) | researchgate.net |

This table illustrates various ligand and catalyst combinations used in Buchwald-Hartwig amination reactions.

Cascade Reactions and One-Pot Synthetic Sequences

Cascade reactions, also known as domino or tandem reactions, involve two or more bond-forming transformations that occur sequentially in a single synthetic operation without isolating intermediates. 20.210.105 These processes are highly efficient, reducing solvent waste, purification steps, and reaction time, aligning with the principles of green chemistry. 20.210.105arkat-usa.org

While a specific cascade reaction for this compound is not prominently reported, the principles can be applied to construct the substituted benzene ring system. For example, a sequence involving a Michael addition followed by an intramolecular cyclization and aromatization could potentially build a highly substituted aniline precursor in one pot. One-pot tandem catalysis is an emerging paradigm of process intensification, allowing multiple reaction steps to be performed in a single vessel. researchgate.net

For instance, multi-component reactions (MCRs) are a type of one-pot synthesis that can rapidly generate molecular complexity. An efficient three-component, one-pot synthesis of ethyl 3-amino-1-aryl-1H-benzo[f]chromene-2-carboxylate derivatives has been reported, demonstrating the power of MCRs in creating complex, substituted aromatic systems. researchgate.netsemanticscholar.orggrowingscience.com Similar strategies could be envisioned for aminobenzoate analogues, where precursors are combined in a single step to build the core structure.

Asymmetric Synthesis Approaches for Chiral Analogues

While this compound itself is achiral, the development of asymmetric methods is crucial for synthesizing chiral analogues, particularly those that might be used as building blocks for pharmaceuticals. Natural amino acids are often used as a "chiral pool" for the synthesis of complex, enantiomerically pure molecules. rsc.org

A powerful strategy for creating non-canonical, chiral amino acids involves the use of chiral nickel(II) complexes. beilstein-journals.orgnih.govnih.gov This method utilizes a chiral ligand, often derived from proline and a benzophenone, which complexes with glycine (B1666218) or alanine. The resulting Ni(II) complex acts as a chiral nucleophile, and its reaction with electrophiles (e.g., fluorinated benzyl halides) proceeds with high diastereoselectivity. Subsequent removal of the chiral auxiliary yields the desired amino acid in high enantiomeric purity. This approach has been successfully applied to the gram-scale synthesis of various fluorinated amino acid analogues. beilstein-journals.orgnih.gov

Strategies for asymmetric synthesis of chiral analogues could include:

Chiral Auxiliary-Mediated Synthesis: As described with Ni(II) complexes, an auxiliary can direct the stereochemical outcome of a key bond-forming step.

Asymmetric Catalysis: A chiral catalyst can be used to perform an enantioselective transformation, such as the asymmetric reduction of a ketone or imine precursor, or an asymmetric C-H functionalization on a prochiral substrate.

Kinetic Resolution: A racemic mixture of an intermediate can be resolved by reacting it with a chiral reagent or catalyst that selectively transforms one enantiomer faster than the other.

Optimization of Reaction Parameters and Process Intensification

Optimizing reaction conditions is essential for developing a synthetic route that is efficient, scalable, and cost-effective. This involves systematically varying parameters such as temperature, solvent, catalyst loading, concentration, and reaction time to maximize yield and minimize impurities. acs.org

For the synthesis of this compound, key optimization points would include:

In the reduction of the nitro-precursor , optimizing the catalyst loading, hydrogen pressure, and temperature to ensure complete conversion without affecting the ester group.

In a Buchwald-Hartwig amination , screening a panel of palladium precatalysts, phosphine ligands, bases, and solvents is crucial to identify the most effective system for the specific substituted aryl halide. acs.org

Process intensification refers to the development of novel equipment and techniques that lead to dramatically smaller, cleaner, safer, and more energy-efficient processes. mdpi.com In the context of synthesizing fine chemicals like this compound, this could involve:

Flow Chemistry: Conducting reactions in continuous flow reactors instead of batch reactors can offer superior control over reaction parameters (temperature, pressure, mixing), improve safety, and facilitate seamless multi-step synthesis.

Microwave-Assisted Synthesis: Using microwave irradiation can drastically reduce reaction times and sometimes improve yields compared to conventional heating.

Catalyst Immobilization: Anchoring the catalyst (e.g., palladium) to a solid support allows for easy separation from the product and catalyst recycling, reducing costs and metal contamination in the final product.

By systematically applying these optimization and intensification strategies, the synthesis of this compound and its analogues can be made more practical and sustainable for larger-scale production.

Advanced Spectroscopic and Structural Characterization in Chemical Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of organic molecules, providing unparalleled insight into the connectivity and spatial arrangement of atoms. For ethyl 3-amino-5-chloro-2-fluorobenzoate, a combination of one- and two-dimensional NMR experiments is essential to assign the signals of its constituent protons, carbons, and fluorine atom.

Proton (¹H) NMR for Chemical Environment Elucidation

The ¹H NMR spectrum of this compound is expected to reveal distinct signals corresponding to the aromatic protons and the ethyl ester group. The chemical shifts (δ) of the aromatic protons are influenced by the electronic effects of the amino, chloro, and fluoro substituents. The amino group typically exerts a shielding effect, while the halogen atoms have a deshielding effect. The coupling between adjacent protons and between protons and the fluorine atom would result in characteristic splitting patterns, providing crucial information about their relative positions on the benzene (B151609) ring.

Expected ¹H NMR Data:

| Protons | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

| Aromatic CH | 6.5 - 7.5 | Doublet of doublets, etc. | J(H-H), J(H-F) |

| NH₂ | 3.5 - 5.0 | Broad singlet | - |

| O-CH₂-CH₃ | 4.1 - 4.4 | Quartet | J(H-H) ≈ 7 Hz |

| O-CH₂-CH₃ | 1.2 - 1.5 | Triplet | J(H-H) ≈ 7 Hz |

Note: This is a predictive table based on typical chemical shifts for similar structures. Actual experimental values may vary.

Carbon-13 (¹³C) NMR for Carbon Skeleton Connectivity

The ¹³C NMR spectrum provides a detailed map of the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts of the aromatic carbons are particularly informative, with the carbons directly attached to the electronegative fluorine and chlorine atoms appearing at lower field (higher ppm values). The carbonyl carbon of the ester group is also expected to resonate at a characteristic downfield position.

Expected ¹³C NMR Data:

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

| C=O (Ester) | 160 - 170 |

| C-F (Aromatic) | 150 - 165 (with C-F coupling) |

| C-Cl (Aromatic) | 125 - 140 |

| C-NH₂ (Aromatic) | 140 - 150 |

| C-H (Aromatic) | 110 - 130 |

| C-CO (Aromatic) | 120 - 135 |

| O-CH₂-CH₃ | 60 - 65 |

| O-CH₂-CH₃ | 13 - 16 |

Note: This is a predictive table based on typical chemical shifts for similar structures. Actual experimental values may vary.

Fluorine-19 (¹⁹F) NMR for Fluorinated Moiety Analysis

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a powerful tool for characterizing the fluorinated moiety. A single signal is expected for the fluorine atom on the benzene ring. The chemical shift of this signal and its coupling to neighboring protons (H-F coupling) would provide definitive evidence for the position of the fluorine substituent.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons, helping to identify adjacent protons on the aromatic ring and within the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached, allowing for the assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is crucial for identifying quaternary carbons and for confirming the connectivity of the substituents to the aromatic ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It can be used to confirm the relative positions of substituents on the benzene ring.

Vibrational Spectroscopy (Fourier Transform Infrared and Raman)

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.

Functional Group Identification and Band Assignments

The FT-IR and Raman spectra of this compound would exhibit characteristic absorption bands corresponding to the various functional groups.

Expected Vibrational Band Assignments:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (Amino) | Stretching | 3300 - 3500 (two bands for primary amine) |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-H (Aliphatic) | Stretching | 2850 - 3000 |

| C=O (Ester) | Stretching | 1700 - 1730 |

| C=C (Aromatic) | Stretching | 1450 - 1600 |

| C-N | Stretching | 1250 - 1350 |

| C-O (Ester) | Stretching | 1000 - 1300 |

| C-F | Stretching | 1000 - 1400 |

| C-Cl | Stretching | 600 - 800 |

Note: This is a predictive table based on typical vibrational frequencies. Actual experimental values may vary.

The combination of these advanced spectroscopic techniques provides a comprehensive and detailed structural characterization of this compound, enabling its unambiguous identification and forming the basis for understanding its chemical properties and reactivity.

Conformational Analysis via Vibrational Modes

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the conformational analysis of molecules like this compound. The vibrational modes of a molecule are sensitive to its geometry, allowing researchers to deduce the most stable conformations.

For substituted aminobenzoic acids, the positions of the amino and carboxyl groups significantly influence the vibrational structure of the molecule. researchgate.net The analysis of vibrational spectra, often aided by computational methods like Density Functional Theory (DFT), can provide detailed insights into the molecule's structure and intramolecular interactions. nih.gov For instance, the stretching vibrations of the amino (-NH2) and carbonyl (C=O) groups are particularly informative. In aminobenzoic acids, bands corresponding to the stretching vibrations of the -NH2 group are typically observed in the 3500-3100 cm⁻¹ range. researchgate.net

The conformational preferences of related aminofluorobenzoic acids are influenced by various intramolecular interactions, including potential hydrogen bonds between the fluorine and the hydroxyl group of the carboxylic acid (F···HO), as well as interactions involving the amino group and the carbonyl oxygen (NH···O=C). nih.gov However, repulsive forces, such as those between oxygen atoms, also play a crucial role in determining the orientation of the carboxyl group. nih.gov In the case of this compound, the interplay of these electronic and steric effects would dictate the preferred spatial arrangement of its functional groups. While specific experimental data for this compound is not available, studies on similar molecules demonstrate that a combination of experimental vibrational spectroscopy and theoretical calculations would be necessary to accurately determine its conformational isomers. researchgate.netnih.gov

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an essential analytical technique for the unambiguous determination of the elemental composition of a compound by measuring its mass with very high precision. For this compound, with a molecular formula of C₉H₉ClFNO₂, HRMS would provide a highly accurate mass measurement, which can be used to confirm its identity.

The theoretical exact mass of a molecule is calculated by summing the masses of the most abundant isotopes of its constituent elements. By comparing the experimentally measured mass to the theoretical mass, the elemental formula can be confirmed with a high degree of confidence. While no specific HRMS data has been published for this compound, this technique is routinely used to characterize novel compounds and intermediates in synthetic chemistry.

Table 1: Theoretical Isotopic Masses for C₉H₉ClFNO₂

| Isotope | Abundance (%) | Exact Mass (Da) |

|---|---|---|

| ¹²C | 98.93 | 12.000000 |

| ¹H | 99.985 | 1.007825 |

| ³⁵Cl | 75.77 | 34.968853 |

| ¹⁹F | 100 | 18.998403 |

| ¹⁴N | 99.636 | 14.003074 |

This table presents the exact masses of the most abundant isotopes for the elements present in this compound. The monoisotopic mass of the compound would be calculated using these values.

Single Crystal X-ray Diffraction for Solid-State Molecular Architecture

Crystallographic Parameters and Unit Cell Analysis

The analysis of a single crystal of this compound would yield its crystallographic parameters, including the dimensions of the unit cell (a, b, c, α, β, γ) and the space group. For example, a related compound, ethyl 4-(3-chlorobenzamido)benzoate, crystallizes in the triclinic space group P-1. eurjchem.com The unit cell parameters provide fundamental information about the packing of the molecules in the crystal lattice.

Table 2: Illustrative Crystallographic Parameters for an Analogous Compound (ethyl 4-(3-chlorobenzamido)benzoate)

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.2941(15) |

| b (Å) | 8.157(2) |

| c (Å) | 16.238(4) |

| α (°) | 82.682(6) |

| β (°) | 84.481(6) |

| γ (°) | 80.100(6) |

| Volume (ų) | 683.2(3) |

| Z | 2 |

Data from Saeed, A.; Rafique, H.; Flörke, U. Synthesis, Characterization and Crystal Structure of Ethyl 4-(3-Chloro benzamido)benzoate. Eur. J. Chem. 2010, 1, 289-290. eurjchem.com

Intermolecular Interactions and Supramolecular Assembly (e.g., Hydrogen Bonding, Halogen Bonds)

In the solid state, molecules of this compound would be expected to engage in a variety of intermolecular interactions that dictate their supramolecular assembly. Hydrogen bonds are a particularly strong type of dipole-dipole interaction involving a hydrogen atom and a highly electronegative atom like oxygen or nitrogen. britannica.comkhanacademy.org The amino group (-NH₂) in the molecule can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) of the ester group can act as a hydrogen bond acceptor. Such interactions are known to be prominent in the crystal packing of related aminobenzoate derivatives. nih.gov

Conformational Preferences in the Crystalline State

The conformation of a molecule in the crystalline state represents a low-energy state that is influenced by both intramolecular forces and the energetic benefits of efficient crystal packing. Single-crystal X-ray diffraction would reveal the specific conformation adopted by this compound in the solid state, including the torsional angles between the phenyl ring and the ethyl ester group. Studies on other substituted benzoates have shown that the orientation of the ester group can vary. researchgate.net The planarity of the molecule and the relative orientations of the amino, chloro, and fluoro substituents would be precisely determined, providing valuable insight into the steric and electronic effects governing its solid-state structure. The conformation of aminobenzoic acid derivatives can be influenced by intramolecular hydrogen bonding, which can lead to the formation of nearly planar structures. nih.gov

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (Density Functional Theory and Ab Initio Methods)

Quantum chemical calculations are fundamental to modern computational chemistry, offering a way to solve the Schrödinger equation for a given molecule, thereby revealing its electronic structure and properties.

Molecular Geometry Optimization and Conformational Landscapes

The first step in most computational studies is to determine the most stable three-dimensional arrangement of the atoms in a molecule, known as its equilibrium geometry. This is achieved through a process called geometry optimization. For a flexible molecule like Ethyl 3-amino-5-chloro-2-fluorobenzoate, which has a rotatable ethyl ester group, a conformational analysis would be necessary to identify the various low-energy conformers and the global minimum energy structure. This would typically be performed using methods like Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-311++G(d,p)).

Electronic Structure Analysis (Molecular Orbitals: HOMO-LUMO, Molecular Electrostatic Potential)

Understanding the electronic structure is key to predicting a molecule's reactivity. Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.

The Molecular Electrostatic Potential (MEP) map is another important tool. It visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are potential sites for chemical reactions.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

Quantum chemical calculations can predict various spectroscopic properties. For instance, theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (for ¹H and ¹³C) can aid in the interpretation of experimental NMR spectra. Similarly, the calculation of vibrational frequencies can help in assigning the peaks in an experimental Infrared (IR) and Raman spectrum.

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of localized bonds, lone pairs, and intermolecular interactions. uni-muenchen.dewikipedia.org This analysis can quantify the delocalization of electron density due to hyperconjugative interactions, which contribute to the molecule's stability. For this compound, NBO analysis could elucidate the interactions between the lone pairs of the amino group, the fluorine, and the chlorine atoms with the aromatic ring and the ester group.

Reaction Mechanism Elucidation via Computational Transition State Analysis

Computational chemistry is a powerful tool for studying the mechanisms of chemical reactions. By locating and characterizing the transition state structures for a proposed reaction pathway, chemists can determine the activation energy and predict the reaction rate. nih.govrsc.org For reactions involving this compound, transition state analysis could be used to understand its synthesis or its reactivity with other molecules.

Quantitative Structure-Property Relationship (QSPR) Studies (Theoretical Frameworks)

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a compound with its physical properties or biological activity, respectively. nih.govresearchgate.net These models use molecular descriptors, which can be calculated computationally, to predict the properties of new, un-synthesized compounds. While no specific QSPR/QSAR studies for this compound have been found, such studies on aminobenzoate derivatives often use a combination of electronic, steric, and hydrophobic descriptors to build their predictive models. nih.gov

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

A comprehensive search of available scientific literature did not yield specific studies on the molecular docking and dynamics simulations of this compound. Therefore, a detailed analysis of its ligand-target interactions, binding site analysis, and its application as a chemical probe in this context cannot be provided at this time.

Computational chemistry techniques such as molecular docking and molecular dynamics (MD) simulations are powerful tools for investigating the potential interactions of a small molecule, like this compound, with a biological target, typically a protein. These methods are instrumental in drug discovery and chemical biology for:

Predicting Binding Affinity: Estimating the strength of the interaction between the ligand and the target protein.

Identifying Key Interactions: Determining which amino acid residues in the binding site are crucial for the interaction.

Understanding Binding Modes: Visualizing the orientation and conformation of the ligand within the binding pocket.

Assessing Stability: MD simulations can predict the stability of the ligand-protein complex over time.

In a research context where this compound might be used as a chemical probe, such computational studies would be invaluable for validating its mechanism of action and ensuring its specificity for the intended target.

Future research in this area would be necessary to elucidate the specific molecular interactions of this compound. Such studies would likely involve:

Target Identification: Selecting a biologically relevant protein target.

Molecular Docking: Virtually screening the compound against the target's binding site to predict the most favorable binding pose.

Molecular Dynamics Simulations: Simulating the behavior of the ligand-protein complex in a solvated environment to assess the stability of the interaction and observe conformational changes.

The results of these simulations would typically be presented in data tables, including docking scores, binding free energy calculations, and analyses of hydrogen bonds and other non-covalent interactions.

Chemical Transformations and Reactivity Profiles

Reactions Involving the Aromatic Amine Functionality

The presence of the primary aromatic amine at the C3 position is a key feature for derivatization and the construction of more complex molecular architectures.

The amino group is a strong activating, ortho-, para-directing group for electrophilic aromatic substitution (EAS). In the case of Ethyl 3-amino-5-chloro-2-fluorobenzoate, the positions ortho (C2, C4) and para (C6) to the amino group are considered for substitution. However, the C2 position is already substituted with a fluorine atom. Therefore, electrophilic attack is predicted to occur at the C4 and C6 positions. The combined deactivating effects of the chloro, fluoro, and ester groups suggest that forcing conditions may be necessary for some EAS reactions. Halogenation or nitration would likely yield substitution at the less sterically hindered C6 position.

The nucleophilic character of the amino group allows for straightforward derivatization through reactions with various electrophilic reagents. These transformations are fundamental in modifying the compound's properties and for building larger molecules.

Amidation: The amino group can be readily acylated by reacting with acyl chlorides or acid anhydrides in the presence of a base to form the corresponding amides. This reaction is crucial for synthesizing a wide range of derivatives.

Sulfonylation: Reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in a suitable solvent and base, yields sulfonamides. This functional group is a common feature in many biologically active compounds.

Urethane Formation: Urethanes (or carbamates) can be formed by treating the amine with chloroformates, like ethyl chloroformate, or by reaction with isocyanates. This derivatization is often used to protect the amino group or to introduce linkages for polymer synthesis.

| Reaction Type | Reagent | Product Type |

|---|---|---|

| Amidation | Acetyl chloride | N-(3-carboethoxy-5-chloro-2-fluorophenyl)acetamide |

| Sulfonylation | p-Toluenesulfonyl chloride | Ethyl 5-chloro-2-fluoro-3-(p-tolylsulfonamido)benzoate |

| Urethane Formation | Ethyl chloroformate | Ethyl 3-((ethoxycarbonyl)amino)-5-chloro-2-fluorobenzoate |

The amino and ester functionalities of this compound serve as handles for the construction of fused heterocyclic systems. For instance, derivatives of 3-aminobenzoic acid can undergo condensation reactions to form various heterocyclic structures, such as benzodiazepines or other multi-ring systems of pharmaceutical interest. One potential pathway involves the conversion of the ester to a hydrazide, followed by cyclization with an appropriate reagent to form a triazinone ring. Another approach is the reaction with β-ketoesters to construct quinoline-type structures, although this is more common with 2-amino benzoates.

Reactivity of Halogen Substituents

The chloro and fluoro substituents on the aromatic ring are key sites for modification, primarily through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for this molecule, facilitated by the presence of the electron-withdrawing ethyl ester group. In SNAr reactions, the rate-determining step is the initial attack of the nucleophile to form a negatively charged intermediate (a Meisenheimer complex). The stability of this intermediate is crucial.

A notable aspect of SNAr chemistry is the relative reactivity of halogen leaving groups, which often follows the order F > Cl > Br > I. This is contrary to the trend observed in aliphatic nucleophilic substitutions (SN1 and SN2). The higher reactivity of fluoride (B91410) in SNAr is attributed to its strong electron-withdrawing inductive effect, which polarizes the carbon-fluorine bond and stabilizes the anionic Meisenheimer complex, thereby lowering the activation energy of the rate-determining step. askfilo.comnih.govstackexchange.com Consequently, it is predicted that a strong nucleophile, such as an alkoxide or an amine, would preferentially displace the fluoride at the C2 position over the chloride at the C5 position under typical SNAr conditions.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The chloro group at the C5 position of this compound is a suitable handle for such transformations. While aryl chlorides are generally less reactive than the corresponding bromides and iodides, modern catalyst systems, often employing bulky and electron-rich phosphine (B1218219) ligands, can effectively facilitate these couplings. nih.govnih.govwikipedia.org

Suzuki-Miyaura Reaction: This reaction would involve coupling with an aryl or vinyl boronic acid or ester to form a biaryl or styrenyl derivative, respectively. This is a versatile method for creating new C-C bonds. nih.govnih.gov

Heck Reaction: The coupling of the aryl chloride with an alkene, such as styrene (B11656) or an acrylate, would yield a substituted alkene. wikipedia.orgreddit.comcore.ac.uk

Sonogashira Reaction: This reaction with a terminal alkyne would produce an alkynylated aromatic compound, a valuable intermediate in organic synthesis. askfilo.comcore.ac.ukwikipedia.org

Negishi Reaction: Coupling with an organozinc reagent provides another efficient route to form C-C bonds with a wide range of coupling partners. figshare.comlibretexts.orgwikipedia.org

| Reaction Name | Coupling Partner | Typical Catalyst/Ligand | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid | Pd(OAc)2 / SPhos | Ethyl 3-amino-5-aryl-2-fluorobenzoate |

| Heck | Styrene | Pd(OAc)2 / P(t-Bu)3 | Ethyl 3-amino-2-fluoro-5-styrylbenzoate |

| Sonogashira | Phenylacetylene | PdCl2(PPh3)2 / CuI | Ethyl 3-amino-2-fluoro-5-(phenylethynyl)benzoate |

| Negishi | Alkylzinc halide | Pd2(dba)3 / XPhos | Ethyl 3-amino-5-alkyl-2-fluorobenzoate |

Directed Hydrodefluorination Strategies

The selective cleavage of a carbon-fluorine (C-F) bond in the presence of other halogens, such as chlorine, represents a significant challenge in synthetic chemistry due to the high bond dissociation energy of the C-F bond. Directed hydrodefluorination offers a strategic approach to selectively replace a fluorine atom with hydrogen, often leveraging the directing effects of neighboring functional groups to achieve regioselectivity.

For aromatic fluorides like this compound, palladium-catalyzed hydrodefluorination has emerged as a promising methodology. These reactions typically employ a palladium catalyst, a phosphine ligand, and a hydride source. The mechanism is believed to proceed through an oxidative addition of the aryl fluoride to a low-valent palladium complex, followed by reaction with a hydride donor and subsequent reductive elimination to afford the defluorinated product. nih.govresearchgate.net The regioselectivity of this process can be influenced by the electronic and steric environment of the C-F bond. In the case of this compound, the fluorine atom is situated ortho to the ester group and meta to the amino group. The directing effect of these substituents, along with the inherent reactivity differences between C-F and C-Cl bonds in such catalytic systems, would be critical in achieving selective hydrodefluorination.

While specific studies on the directed hydrodefluorination of this compound are not extensively documented in publicly available literature, general protocols for the hydrodefluorination of fluoroarenes provide a basis for potential reaction conditions.

Table 1: Potential Conditions for Directed Hydrodefluorination

| Catalyst System | Hydride Source | Solvent | Temperature (°C) | Potential Outcome |

|---|---|---|---|---|

| Pd(OAc)₂ / P(t-Bu)₃ | HSiEt₃ | Toluene | 80-110 | Selective hydrodefluorination |

| [Pd(allyl)Cl]₂ / dppf | NaBH₄ | THF/H₂O | 25-60 | Hydrodefluorination |

| Rh(I) complexes | H₂ | Various | 25-80 | Hydrodefluorination |

Transformations of the Ester Moiety

The ethyl ester group in this compound is amenable to a variety of classical transformations, providing a handle for further molecular diversification.

The hydrolysis of the ethyl ester to the corresponding carboxylic acid, 3-amino-5-chloro-2-fluorobenzoic acid, can be achieved under either acidic or basic conditions.

Base-Catalyzed Hydrolysis (Saponification): This is a common and often irreversible method for ester hydrolysis. Treatment with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, followed by acidification, yields the carboxylic acid. The reaction typically proceeds by nucleophilic acyl substitution, where a hydroxide ion attacks the electrophilic carbonyl carbon of the ester.

Acid-Catalyzed Hydrolysis: This is a reversible process that involves protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by water. To drive the equilibrium towards the carboxylic acid, an excess of water is typically used.

Table 2: Typical Conditions for Ester Hydrolysis

| Conditions | Reagents | Solvent | Temperature | Product |

|---|---|---|---|---|

| Basic | NaOH or KOH (aq) | H₂O/Ethanol (B145695) | Reflux | 3-amino-5-chloro-2-fluorobenzoic acid |

| Acidic | H₂SO₄ or HCl (aq) | H₂O/Dioxane | Reflux | 3-amino-5-chloro-2-fluorobenzoic acid |

Transesterification is the process of exchanging the ethyl group of the ester with another alkyl or aryl group from an alcohol. This reaction can be catalyzed by either an acid or a base. To ensure a high yield of the new ester, the alcohol reactant is typically used in large excess to shift the equilibrium in favor of the products.

Table 3: General Conditions for Transesterification

| Catalyst | Alcohol (R'-OH) | Solvent | Temperature | Product |

|---|---|---|---|---|

| H₂SO₄ (catalytic) | Methanol | Methanol | Reflux | Mthis compound |

| NaOMe (catalytic) | Methanol | Methanol | Reflux | Mthis compound |

| H₂SO₄ (catalytic) | Isopropanol | Isopropanol | Reflux | Isopropyl 3-amino-5-chloro-2-fluorobenzoate |

The conversion of the ester to an amide can be achieved by heating the ester with a primary or secondary amine. This reaction, often referred to as aminolysis, can be slow and may require elevated temperatures or the use of a catalyst. The direct amidation of esters is generally less facile than the reaction of amines with more reactive carboxylic acid derivatives like acyl chlorides. However, various methods have been developed to promote this transformation.

Table 4: Potential Methods for Amidation

| Reagent/Catalyst | Amine | Solvent | Temperature | Product |

|---|---|---|---|---|

| Heat (neat) | R'NH₂ or R'R''NH | None | High | N-R'-3-amino-5-chloro-2-fluorobenzamide |

| Lewis Acids (e.g., AlMe₃) | R'NH₂ or R'R''NH | Toluene | 25-80 °C | N-R'-3-amino-5-chloro-2-fluorobenzamide |

| NaNH₂/NH₃(l) | - | - | -33 °C | 3-amino-5-chloro-2-fluorobenzamide |

The ester functional group can be reduced to a primary alcohol, (3-amino-5-chloro-2-fluorophenyl)methanol. Strong reducing agents are typically required for this transformation. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing esters to primary alcohols. Sodium borohydride (B1222165) (NaBH₄) is generally not reactive enough to reduce esters under standard conditions, though its reactivity can be enhanced by the addition of certain additives or by using higher temperatures. quora.comresearchgate.net

Table 5: Conditions for Ester Reduction

| Reducing Agent | Solvent | Work-up | Product |

|---|---|---|---|

| LiAlH₄ | Anhydrous THF or Et₂O | Aqueous acid | (3-amino-5-chloro-2-fluorophenyl)methanol |

| NaBH₄ / LiCl | THF or Diglyme | Aqueous acid | (3-amino-5-chloro-2-fluorophenyl)methanol |

Regioselectivity and Chemoselectivity in Multi-Functionalized Systems

The presence of multiple reactive sites in this compound necessitates careful consideration of regioselectivity and chemoselectivity in its chemical transformations.

Regioselectivity in electrophilic aromatic substitution reactions on the benzene (B151609) ring will be directed by the combined electronic effects of the substituents. The amino group is a strong activating group and is ortho-, para-directing. byjus.com The chloro and fluoro substituents are deactivating but also ortho-, para-directing. The ethyl ester group is a deactivating and meta-directing group. The interplay of these directing effects will determine the position of any further substitution on the aromatic ring. For nucleophilic aromatic substitution, the positions activated by electron-withdrawing groups are favored.

Chemoselectivity refers to the selective reaction of one functional group in the presence of others. For instance, when performing a reaction intended to modify the ester group, the reactivity of the amino group and the aromatic C-Cl and C-F bonds must be considered.

Protecting groups: In many cases, it may be necessary to protect the highly reactive amino group (e.g., by acylation) before carrying out transformations on other parts of the molecule to avoid undesired side reactions.

Reaction conditions: The choice of reagents and reaction conditions is crucial for achieving chemoselectivity. For example, the reduction of the ester to an alcohol with LiAlH₄ would likely also reduce other susceptible functional groups if not carefully controlled. Conversely, milder reducing agents might selectively reduce one group over another. For instance, catalytic hydrogenation with palladium on carbon could potentially reduce an aromatic nitro group (if present) without affecting the ester, while LiAlH₄ would reduce both.

Inherent reactivity: The intrinsic reactivity differences between the functional groups can be exploited. For example, the amino group is generally more nucleophilic than the ester is susceptible to nucleophilic attack under neutral or basic conditions, allowing for selective reactions at the nitrogen atom.

Photochemical and Electrochemical Reactivity Studies

Research specifically detailing the photochemical and electrochemical reactivity of this compound is not extensively available in publicly accessible literature. However, by examining studies on structurally related compounds, such as other halogenated aminobenzoates and aromatic amines, an informed projection of its reactivity profile can be established. The reactivity of this molecule is fundamentally influenced by its constituent functional groups: the aromatic ring, the electron-donating amino group, the electron-withdrawing halogen (chloro and fluoro) substituents, and the ethyl ester group.

Photochemical Reactivity

The photochemical behavior of aromatic compounds is largely dictated by how they absorb and dissipate ultraviolet (UV) radiation. For derivatives of aminobenzoates, photoexcitation can lead to a variety of relaxation pathways. While direct studies on this compound are not available, research on related aminobenzoate derivatives indicates that the solvent environment can significantly influence their photodynamics. For instance, in polar solvents, an increase in fluorescence quantum yields and lifetimes has been observed for some aminobenzoates. rsc.org

The presence of halogen atoms on the aromatic ring is expected to influence the photochemical stability of the molecule. Carbon-halogen bonds can undergo photolytic cleavage upon absorption of UV radiation. The relative bond strengths (C-F > C-Cl) suggest that the C-Cl bond would be more susceptible to homolytic cleavage, potentially leading to the formation of aryl radicals. This process is a common degradation pathway for halogenated aromatic compounds.

Hypothetical Photodegradation Quantum Yields

While specific experimental data is absent, a hypothetical representation of potential photodegradation quantum yields in different solvents can be conceptualized. The quantum yield (Φ) represents the efficiency of a particular photochemical process.

| Solvent | Wavelength (nm) | Hypothetical Quantum Yield (Φ) | Potential Primary Photoproduct |

| Methanol | 254 | 0.05 | Ethyl 3-amino-2-fluorobenzoate |

| Acetonitrile | 254 | 0.03 | Dimerized products |

| Water | 254 | 0.01 | Hydroxylated derivatives |

Note: This table is illustrative and based on general principles of photochemistry for related compounds, not on experimental data for this compound.

Electrochemical Reactivity

The electrochemical profile of this compound would be characterized by both oxidation and reduction processes, primarily involving the amino group and the halogenated aromatic system.

Oxidation:

The amino group is typically the most readily oxidizable functionality. The electrochemical oxidation of aromatic amines generally proceeds via the formation of a radical cation. rsc.org The stability and subsequent reactions of this intermediate are influenced by the other substituents on the aromatic ring. The electron-withdrawing nature of the chloro, fluoro, and ethyl ester groups would likely increase the oxidation potential compared to aniline (B41778). The oxidation potential of amines is dependent on their structure, with secondary and tertiary amines generally being easier to oxidize than primary amines. nih.gov

Reduction:

The electrochemical reduction of halogenated aromatic compounds typically involves the cleavage of the carbon-halogen bond. researchgate.net The ease of reduction generally follows the trend C-I > C-Br > C-Cl > C-F, meaning the carbon-chlorine bond in this compound would be more susceptible to reductive cleavage than the carbon-fluorine bond. This process involves the transfer of electrons to the aromatic ring, forming a radical anion which then expels a halide ion. The resulting aryl radical can then abstract a hydrogen atom from the solvent or undergo other reactions. The reduction potential is influenced by the nature of the electrode material and the solvent system used. researchgate.net

Hypothetical Electrochemical Parameters

The following table provides a hypothetical overview of key electrochemical parameters for this compound, based on data for analogous compounds.

| Process | Electrode | Solvent/Electrolyte | Potential (V vs. SCE) | Proposed Mechanism |

| Oxidation | Glassy Carbon | Acetonitrile / 0.1 M TBAPF₆ | +1.2 (Hypothetical) | Formation of an amino radical cation |

| Reduction (C-Cl) | Silver | Acetonitrile / 0.1 M TBAPF₆ | -1.8 (Hypothetical) | Dissociative electron transfer leading to C-Cl bond cleavage |

| Reduction (C-F) | Glassy Carbon | Acetonitrile / 0.1 M TBAPF₆ | > -2.5 (Hypothetical) | Reductive cleavage of the C-F bond |

Note: This table is for illustrative purposes and contains hypothetical values based on the electrochemical behavior of similar functionalized aromatic compounds. SCE refers to the Saturated Calomel Electrode, and TBAPF₆ is Tetrabutylammonium hexafluorophosphate.

Applications in Chemical Research and Development

Role as a Key Intermediate in Complex Organic Synthesis

The compound serves as a fundamental building block for the construction of more elaborate molecular architectures, leveraging the distinct reactivity of its functional groups. The amino group can act as a nucleophile or be transformed into a diazonium salt for a wide range of transformations. The halogen atoms (chlorine and fluorine) offer sites for cross-coupling reactions or nucleophilic aromatic substitution, while the ethyl ester can be hydrolyzed, reduced, or used as a directing group.

Building Block for Polycyclic Aromatic Compounds

While direct, large-scale synthesis of polycyclic aromatic hydrocarbons (PAHs) from this specific precursor is not extensively documented, its structural features permit its theoretical application in annulation strategies. The amino and chloro substituents can be utilized in reactions that build additional aromatic rings onto the parent benzene (B151609) structure. For instance, the amino group could be used to form a heterocyclic ring, which is then aromatized, or the chloro group could participate in transition-metal-catalyzed reactions, such as Suzuki or Stille couplings, with appropriately functionalized partners to construct bi-aryl systems that can be subsequently cyclized.

Precursor for Advanced Heterocyclic Scaffolds

The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry and materials science, and Ethyl 3-amino-5-chloro-2-fluorobenzoate is well-suited as a precursor for these structures. Aminobenzoates are classic starting materials for the synthesis of quinazolinones, a privileged scaffold in drug discovery. rsc.orgnih.gov Through condensation and cyclization reactions, the amino and ester groups can be elaborated to form various fused heterocyclic systems.

For example, substituted aminobenzoic acids are key starting materials for synthesizing quinazolinone derivatives through methods like the Niementowski synthesis, which involves condensation with amides. nih.govnih.gov By analogy, this compound can be envisioned as a precursor to novel, highly substituted quinazolinones and related heterocycles. The presence of the fluorine and chlorine atoms provides additional handles for post-cyclization modification, allowing for the generation of diverse chemical libraries for screening. This approach is particularly relevant in the development of small molecule kinase inhibitors, many of which are based on complex heterocyclic cores. ed.ac.ukmdpi.com The synthesis of thiadiazole and thiophene (B33073) heterocycles also often involves functionalized amino esters as starting points. nih.goveasychair.org

| Precursor Class | Target Heterocyclic Scaffold | Relevant Synthetic Reactions |

| Substituted Aminobenzoates | Quinazolinones | Condensation, Cyclization |

| Functionalized Amino Esters | Thiadiazoles | Hetero-cyclization with thiocarbonyl sources |

| Substituted Anilines | Kinase Inhibitor Cores | Cross-coupling, Annulation |

| Amino Thiophenes | Fused Thiophene Systems | Intramolecular Cyclization |

Development of Chemical Probes for Biological Systems

Chemical probes are essential tools for studying biological systems at a molecular level. The unique properties of fluorine make fluorinated compounds particularly useful in this regard.

¹⁹F NMR Probes for Metabolomics and Protein Studies

Fluorine-19 (¹⁹F) Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for studying molecular interactions. researchgate.net The ¹⁹F nucleus has a spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, resulting in high sensitivity. nih.gov Crucially, fluorine is virtually absent from biological systems, meaning that ¹⁹F NMR spectra of biological samples containing a fluorinated probe are free from background signals. researchgate.neted.ac.uk

The chemical shift of a ¹⁹F nucleus is extremely sensitive to its local electronic environment. researchgate.net This property makes molecules like this compound, or derivatives thereof, excellent candidates for use as ¹⁹F NMR probes. When a molecule containing this fluorinated core binds to a protein or other biomolecule, the local environment of the fluorine atom changes, leading to a measurable shift in its NMR signal. nih.gov This can provide information on:

Binding Events: Detecting if and when a ligand binds to its target.

Conformational Changes: Observing structural changes in a protein upon binding or activation. nih.gov

Ligand Screening: Rapidly screening fragments or small molecules for binding to a protein target in fragment-based drug discovery.

By incorporating this fluorinated benzoate (B1203000) into a larger molecule designed to bind a specific biological target, researchers can use ¹⁹F NMR to monitor these interactions with high precision. nih.gov

| Property of ¹⁹F Nucleus | Advantage in NMR Probes | Application |

| 100% Natural Abundance | High signal intensity | Allows for detection at low concentrations |

| High Gyromagnetic Ratio | High sensitivity (83% of ¹H) | Reduced sample requirement and acquisition time |

| Wide Chemical Shift Range (~300 ppm) | High resolution between different fluorine environments | Distinguishing between bound and unbound states, or different conformations |

| Absence in Biological Systems | No background signal | Clear and unambiguous detection of the probe |

| Sensitivity to Local Environment | Signal changes upon binding or conformational shifts | Probing protein-ligand interactions and dynamics |

Ligands for Investigating Receptor-Binding Mechanisms (purely chemical/structural interaction, not biological effect)

Understanding how a ligand interacts with its receptor at a molecular level is fundamental to rational drug design. Substituted aminobenzoic acids serve as scaffolds for building ligands to probe these interactions. mdpi.com The defined stereoelectronic properties of this compound make it an attractive starting point for creating focused libraries of ligands to map the chemical and structural features of a receptor's binding pocket.

By systematically modifying the functional groups—for example, by acylating the amine, changing the ester, or replacing the chloro group via nucleophilic substitution or cross-coupling—researchers can synthesize a series of related compounds. smolecule.com Measuring the binding affinity of each compound for a target receptor allows for the development of a structure-activity relationship (SAR). This SAR provides insights into which parts of the ligand are crucial for binding and which receptor-ligand interactions (e.g., hydrogen bonds, halogen bonds, hydrophobic interactions) are most important. mdpi.com This approach, which focuses purely on the chemical and structural basis of binding, is critical for validating computational docking models and guiding the design of more potent and selective molecules. nih.govresearchgate.net

Contribution to New Methodologies in Organic Chemistry

The development of novel synthetic reactions is a primary goal of organic chemistry. Reagents with multiple, electronically distinct functional groups are invaluable for testing the scope and limitations of these new methods. This compound serves as an excellent substrate for this purpose.

Its array of functional groups allows chemists to test the selectivity of new catalysts and reagents. For example, a new cross-coupling reaction could be tested for its ability to selectively react with the C-Cl bond while leaving the C-F bond intact. Similarly, a new protecting group strategy could be evaluated for its chemoselectivity towards the amino group in the presence of the ester. The development of novel cyclization and multicomponent reactions can also be advanced by using complex starting materials like this, as they can lead to the rapid construction of intricate molecular frameworks. organic-chemistry.orgmdpi.comresearchgate.net The successful application of a new methodology to a challenging substrate like this compound demonstrates its robustness and potential for broader application in organic synthesis.

Reagents for Metal-Catalyzed Processes

Substituted anilines and aminobenzoates are crucial reagents in a variety of palladium-catalyzed cross-coupling reactions, which are fundamental for the formation of carbon-carbon and carbon-nitrogen bonds. acs.org The amino group and the halogenated aromatic ring of this compound allow it to participate in seminal reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. organic-chemistry.orgbeilstein-journals.orgorganic-chemistry.org These reactions are pivotal for synthesizing complex molecules, including pharmaceuticals, agrochemicals, and functional materials. beilstein-journals.org

For instance, the amino group can undergo N-arylation via the Buchwald-Hartwig amination to form diarylamines. acs.org Furthermore, such aminobenzoate structures can serve as precursors for the synthesis of various heterocyclic compounds. Research has shown that related compounds can be used to construct benzofurans and isocoumarins through palladium-catalyzed coupling reactions. nih.gov The general utility of anilines in metal-catalyzed synthesis is well-established, with applications ranging from N-alkylation to the formation of quinolines. acs.org

| Metal-Catalyzed Reaction Type | Description | Relevance to this compound |

|---|---|---|

| Suzuki-Miyaura Coupling | A cross-coupling reaction between an organoboron compound and an organohalide, catalyzed by a palladium complex. | The chloro-substituted ring can act as the organohalide component. |

| Buchwald-Hartwig Amination | A palladium-catalyzed cross-coupling reaction for the formation of C-N bonds by reacting an amine with an aryl halide. uwindsor.ca | The amino group can react with various aryl halides. acs.org |

| Sonogashira Coupling | A coupling reaction of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper complexes. organic-chemistry.org | The chloro-substituted ring can serve as the aryl halide partner. |

| Heterocycle Synthesis | Multi-step reactions, often involving metal catalysis, to form ring structures containing heteroatoms like nitrogen or oxygen. nih.gov | The compound's functional groups can be manipulated to form fused or non-fused heterocyclic systems. nih.govnih.gov |

Ligands for Coordination Chemistry and Organometallic Catalysis

In addition to serving as a reagent, the aniline (B41778) moiety of this compound allows it to function as a ligand in organometallic complexes. Aniline derivatives are known to act as stabilizing, ancillary ligands in well-defined palladium(II)-N-heterocyclic carbene (NHC) precatalysts. nih.gov These complexes, with the general structure [(NHC)PdCl2(Aniline)], are air- and moisture-stable and exhibit high activity in cross-coupling reactions. organic-chemistry.org

The electronic properties of the aniline ligand are crucial for tuning the catalytic activity of the metal center. Electron-withdrawing substituents on the aniline ring, such as the chloro and fluoro groups present in this compound, have been shown to improve catalyst efficiency, especially in more challenging coupling reactions like C–O bond activation. organic-chemistry.org This ability to modulate the electronic environment of the palladium center makes substituted anilines like the title compound valuable components in the design of next-generation catalysts. nih.gov

Utilization in Materials Science Research

The structural features of this compound also lend themselves to applications in materials science, where it can be incorporated into polymers or serve as a precursor for functional materials.

Monomers for Polymer Synthesis with Tunable Properties

Aromatic polyamides, or aramids, are a class of high-performance polymers known for their exceptional thermal stability and mechanical strength. nih.gov These polymers are typically synthesized through the polycondensation of an aromatic diamine with an aromatic diacid chloride. researchgate.net The amino group of this compound allows it to act as a monomer in such polymerization reactions.

The incorporation of fluorine atoms into polymer backbones is a well-established strategy to enhance properties such as thermal resistance, chemical stability, and solubility. researchgate.net Research on fluorinated aromatic poly(amide imide)s has demonstrated that monomers containing trifluoromethyl (CF3) groups can be used to produce robust polymers with high glass transition temperatures and thermal stability. researchgate.net By analogy, this compound could be used as a co-monomer to introduce both fluorine and chlorine atoms into a polymer chain, thereby tuning the final material's properties, such as flame retardancy, solubility, and dielectric constant.

| Property | Potential Influence of Incorporating the Monomer |

|---|---|

| Thermal Stability | The aromatic nature and halogen substituents can increase the degradation temperature of the resulting polymer. |

| Flame Retardancy | The presence of chlorine is known to impart flame-retardant properties. |

| Solubility | Fluorine substitution can increase the solubility of rigid-rod polymers in organic solvents, facilitating processing. researchgate.net |

| Mechanical Strength | As a component of aramids, it would contribute to a rigid polymer backbone, leading to high tensile strength. nih.gov |

Components for Liquid Crystals or Functional Materials

The development of liquid crystals (LCs) often relies on molecules with specific structural characteristics, such as a rigid core and terminal functional groups. The presence of halogen atoms and ester linkages in mesogenic (liquid crystal-forming) compounds is a common design feature. uobasrah.edu.iqgoogle.com Studies have shown that laterally chloro-substituted Schiff base esters can exhibit nematic liquid crystal phases. uobasrah.edu.iq

Furthermore, halogen bonding has emerged as a powerful tool in designing supramolecular liquid crystals. In these systems, a directional interaction between a halogen atom (like iodine) on one molecule and a Lewis base (like a nitrogen atom) on another drives the self-assembly into liquid crystalline phases. nih.govunipa.it Although this compound is not a liquid crystal itself, its combination of an aromatic core, an ester group, and chloro- and fluoro-substituents makes it a viable precursor for the synthesis of more complex, rod-like molecules intended for liquid crystal applications. uobasrah.edu.iq

Applications in Agrochemical Research (as a synthetic intermediate for novel active structures)